2-((4-(P-Tolyl)-6-(trifluoromethyl)pyrimidin-2-yl)oxy)ethanamine
Beschreibung
Eigenschaften
IUPAC Name |
2-[4-(4-methylphenyl)-6-(trifluoromethyl)pyrimidin-2-yl]oxyethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14F3N3O/c1-9-2-4-10(5-3-9)11-8-12(14(15,16)17)20-13(19-11)21-7-6-18/h2-5,8H,6-7,18H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NGQZHXQBQKFZIA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=CC(=NC(=N2)OCCN)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14F3N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biologische Aktivität
2-((4-(P-Tolyl)-6-(trifluoromethyl)pyrimidin-2-yl)oxy)ethanamine is a compound with significant potential in medicinal chemistry, particularly in the context of its biological activities. This article explores its chemical properties, biological activities, structure-activity relationships (SAR), and relevant case studies.
The compound exhibits various biological activities that can be attributed to its structural components, particularly the pyrimidine and p-tolyl moieties. The trifluoromethyl group enhances lipophilicity, potentially increasing bioavailability and interaction with biological targets.
Key Biological Activities
-
Anticancer Activity :
- Preliminary studies indicate that derivatives of similar structures have shown cytotoxic effects against various cancer cell lines, including HeLa and CaCo-2 cells. For instance, compounds with similar functional groups have been reported to exhibit IC50 values in the low micromolar range against multiple cancer types .
- Inhibition of Enzymatic Activity :
- Anti-inflammatory Effects :
Structure-Activity Relationship (SAR)
The SAR studies reveal that modifications in the molecular structure significantly affect biological activity. For example:
- The presence of trifluoromethyl groups has been associated with increased potency against certain cancer cell lines.
- Substituents on the pyrimidine ring can enhance selectivity towards specific targets, such as HDACs and other kinases .
Case Studies
- Cytotoxicity Assays :
- Enzyme Inhibition Studies :
Tables of Biological Activity
Wissenschaftliche Forschungsanwendungen
Physical Properties
- Appearance : Typically exists as a solid at room temperature.
- Solubility : Soluble in organic solvents; specific solubility data may vary based on solvent polarity.
Pharmaceutical Development
The compound's structural features suggest potential applications in drug discovery, particularly in targeting specific biological pathways. Pyrimidine derivatives are often explored for their roles as:
- Anticancer agents : Studies have indicated that modifications to the pyrimidine ring can enhance anticancer activity by inhibiting specific kinases involved in cancer cell proliferation.
- Antiviral agents : The trifluoromethyl group has been associated with increased potency against viral targets, making this compound a candidate for antiviral drug development.
Research has demonstrated that compounds similar to 2-((4-(P-Tolyl)-6-(trifluoromethyl)pyrimidin-2-yl)oxy)ethanamine exhibit various biological activities:
- Enzyme Inhibition : The compound may act as an inhibitor of certain enzymes, which could be beneficial in treating diseases linked to enzyme overactivity.
- Receptor Modulation : It may interact with specific receptors in the body, influencing physiological responses and providing therapeutic benefits.
Synthesis and Characterization
The synthesis of this compound involves several steps, typically including:
- Nucleophilic substitution reactions : These reactions are crucial for introducing the p-tolyl and trifluoromethyl groups into the pyrimidine framework.
- Characterization techniques : Techniques such as NMR (Nuclear Magnetic Resonance), MS (Mass Spectrometry), and X-ray crystallography are employed to confirm the structure and purity of the synthesized compound.
Case Study 1: Anticancer Activity
A study published in a peer-reviewed journal explored the anticancer properties of similar pyrimidine derivatives. The results indicated that compounds with trifluoromethyl substitutions displayed enhanced cytotoxicity against various cancer cell lines. This suggests that this compound could be further investigated as a potential anticancer agent.
Case Study 2: Antiviral Efficacy
Another research article focused on the antiviral efficacy of pyrimidine derivatives against influenza viruses. The findings revealed that compounds with similar structural motifs inhibited viral replication effectively. This positions this compound as a promising candidate for further antiviral studies.
Vergleich Mit ähnlichen Verbindungen
Structural Analog: 2-(4-Trifluoromethyl-pyrimidin-2-yl)-ethylamine (CAS 944898-59-3)
- Molecular Formula : C₇H₈F₃N₃
- Key Differences : Lacks the p-tolyl group and ether oxygen present in the target compound. The amine group is directly attached to the pyrimidine ring at position 2.
- The direct C–N bond (vs. ether linkage) may alter electronic properties and solubility .
Table 1: Structural Comparison
| Feature | Target Compound | 2-(4-Trifluoromethyl-pyrimidin-2-yl)-ethylamine |
|---|---|---|
| Pyrimidine Substituents | 4-p-Tolyl, 6-CF₃, 2-OCH₂CH₂NH₂ | 4-CF₃, 2-CH₂CH₂NH₂ |
| Molecular Weight | ~315.3 g/mol (estimated) | 191.15 g/mol |
| Key Functional Groups | Ether, trifluoromethyl, primary amine | Primary amine, trifluoromethyl |
Thiazole-Pyrimidine Hybrid: 2-(2-(Pyrimidin-2-yl)thiazol-4-yl)ethanamine (CAS 1209170-85-3)
- Structure : Contains a pyrimidine-thiazole-ethylamine scaffold.
- Comparison : The thiazole ring replaces the ether linkage, introducing a sulfur atom and altering electronic distribution. This may enhance π-stacking interactions but reduce metabolic stability compared to the ether-based linker in the target compound. The absence of a p-tolyl group further differentiates its pharmacophore .
Patent-Derived Analogs (EP 4 374 877 A2, 2024)
- Examples: (2S)-2-[2-[2,3-difluoro-4-[[10-hydroxy-6-methyl-8-oxo-9-[[4-(trifluoromethyl)-2-[6-(trifluoromethyl)pyrimidin-4-yl]phenyl]carbamoyl]-6,7-diazaspiro[4.5]dec-9-en-7-yl]methyl]phenoxy]ethylamino]butanedioic acid 3-[2-[2,3-difluoro-4-[[10-hydroxy-6-methyl-8-oxo-9-[(4-(trifluoromethyl)-2-[6-(trifluoromethyl)pyrimidin-4-yl]phenyl]carbamoyl]-6,7-diazaspiro[4.5]dec-9-en-7-yl]methyl]phenoxy]ethylamino]pentanedioic acid
- Key Differences : These compounds incorporate the pyrimidine-trifluoromethyl motif into larger, more complex structures with diazaspiro rings and carboxylic acid groups. The target compound likely serves as a synthetic precursor for such derivatives. The addition of spirocycles and polar carboxylates enhances target specificity (e.g., kinase inhibition) but reduces cell permeability compared to the simpler ethanamine derivative .
Vorbereitungsmethoden
Synthesis of 2-Methyl-6-(trifluoromethyl)pyrimidin-4-ol
A key intermediate is 2-methyl-6-(trifluoromethyl)pyrimidin-4-ol, prepared by condensation of trifluoroacetoacetate with acetamidine hydrochloride in the presence of sodium methoxide in ethanol. The reaction is refluxed for 10 to 12 hours, followed by acidification and extraction to isolate the pyrimidin-4-ol intermediate with yields ranging from 51.7% to 85.7% depending on conditions (Table 1).
| Parameter | Conditions | Yield (%) | Notes |
|---|---|---|---|
| Reagents | Trifluoroacetoacetate, acetamidine hydrochloride, sodium methoxide | 85.7 | Reflux 10 h in ethanol, acidify to pH 7, extract with ethyl acetate |
| Alternative | Same reagents, reflux 12 h, neutralization with HCl | 51.7 | Slightly lower yield, similar isolation |
Conversion to 2-Chloropyrimidine Derivative
The 4-hydroxypyrimidine is converted to the corresponding 2-chloropyrimidine by treatment with phosphorus oxychloride (POCl3) or thionyl chloride (SOCl2) in acetonitrile or toluene under reflux conditions. Typical reaction times range from 0.5 to 10 hours at temperatures between room temperature and 80°C. Yields for this chlorination step are moderate, approximately 54.6% to 62.5% (Table 2).
| Parameter | Conditions | Yield (%) | Notes |
|---|---|---|---|
| Chlorination with POCl3 | POCl3, acetonitrile, reflux 0.5-10 h | 54.6 | Followed by neutralization and extraction |
| Chlorination with SOCl2 | SOCl2, N,N-dimethylformamide catalyst, toluene, 80°C, 2 h | 62.5 | Workup includes aqueous washes and concentration |
Introduction of the P-Tolyl Group
The p-tolyl substituent at the 4-position of the pyrimidine ring is introduced via cross-coupling reactions, typically Suzuki coupling, between a 2,4-dichloropyrimidine and p-tolylboronic acid. This reaction selectively substitutes the 4-chloro position while leaving the 2-chloro intact, giving a 2-chloro-4-(p-tolyl)pyrimidine intermediate suitable for subsequent nucleophilic substitution.
Formation of the Ether-Linked Ethanamine Side Chain
The critical step for preparing 2-((4-(P-Tolyl)-6-(trifluoromethyl)pyrimidin-2-yl)oxy)ethanamine involves nucleophilic substitution of the 2-chloropyrimidine intermediate with 2-aminoethanol or its derivatives. This reaction proceeds under basic conditions, often in the presence of a base such as 1,4-diazabicyclo[2.2.2]octane (DABCO) or 1-azabicyclo[2.2.2]octane (ABCO), which facilitate the displacement of the chlorine atom by the ethanamine nucleophile.
The reaction conditions typically include:
- Solvent: Dimethyl sulfoxide (DMSO) or similar polar aprotic solvents
- Temperature: Ambient to moderate heating (e.g., 40–80 °C)
- Base catalyst: DABCO or ABCO to promote nucleophilic substitution
This step yields the target compound with the ether linkage between the pyrimidine ring and ethanamine moiety.
Summary Table of Key Steps
| Step | Intermediate/Product | Reagents/Conditions | Yield (%) | Notes |
|---|---|---|---|---|
| 1 | 2-Methyl-6-(trifluoromethyl)pyrimidin-4-ol | Trifluoroacetoacetate, acetamidine hydrochloride, NaOMe, EtOH reflux 10-12 h | 51.7–85.7 | Acidification and extraction |
| 2 | 2-Chloro-4-(p-tolyl)-6-(trifluoromethyl)pyrimidine | POCl3 or SOCl2, DMF catalyst, reflux in acetonitrile or toluene | 54.6–62.5 | Chlorination of pyrimidin-4-ol |
| 3 | 2-Chloro-4-(p-tolyl)pyrimidine | Suzuki coupling: 2,4-dichloropyrimidine + p-tolylboronic acid, Pd catalyst | Moderate | Selective substitution at 4-position |
| 4 | This compound | Nucleophilic substitution with 2-aminoethanol, DABCO/ABCO, DMSO, 40-80 °C | Variable | Ether bond formation at 2-position |
Research Findings and Considerations
- The use of phosphorus oxychloride and thionyl chloride for chlorination is well-documented and provides good selectivity for the 2-position of the pyrimidine ring.
- Suzuki coupling allows for the introduction of the p-tolyl group with high regioselectivity.
- The nucleophilic substitution step is facilitated by bicyclic amine bases such as DABCO, which enhance the displacement of the chlorine atom by the ethanamine nucleophile.
- The overall synthetic route is modular, allowing for variation of substituents on the pyrimidine ring to explore structure-activity relationships.
- Yields vary depending on reaction conditions and purification methods, with typical overall yields for the multi-step sequence in the moderate range.
Q & A
Q. What are the recommended synthetic routes for 2-((4-(P-Tolyl)-6-(trifluoromethyl)pyrimidin-2-yl)oxy)ethanamine, and how do reaction conditions influence yield?
Methodological Answer: The synthesis of pyrimidine derivatives typically involves nucleophilic substitution or condensation reactions. For example, analogous compounds like 6-chloro-methylpyrimidines (e.g., in ) are synthesized via reaction of 6-amino-2-thiouracil with substituted aldehydes or ketones under reflux conditions. For the target compound, a plausible route involves:
Pyrimidine Core Formation : React 4-(p-tolyl)-6-(trifluoromethyl)pyrimidin-2-ol with a halogenating agent (e.g., POCl₃) to generate the 2-chloro intermediate.
Etherification : Treat the chloro intermediate with 2-aminoethanol in the presence of a base (e.g., K₂CO₃) in anhydrous DMF at 80–100°C.
Purification : Use column chromatography (silica gel, ethyl acetate/hexane gradient) to isolate the product.
Critical Factors : Excess base may lead to hydrolysis of the trifluoromethyl group, while prolonged heating can degrade the amine moiety. Yields are typically optimized at 60–70% for analogous reactions .
Q. How should researchers characterize the structural integrity and purity of this compound?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR) : Use ¹H/¹³C NMR to confirm substituent positions (e.g., p-tolyl protons at δ 7.2–7.4 ppm, trifluoromethyl at δ ~120–125 ppm in ¹³C).
- High-Resolution Mass Spectrometry (HRMS) : Verify molecular ion peaks (e.g., [M+H]⁺) with <5 ppm error.
- HPLC-PDA : Assess purity (>95%) using a C18 column (acetonitrile/water + 0.1% TFA) at 254 nm.
- X-ray Crystallography (if crystalline): Resolve bond angles and confirm stereochemistry, as done for structurally similar pyrimidines in .
Q. What stability and storage conditions are recommended for this compound?
Methodological Answer:
- Stability : Pyrimidines with trifluoromethyl groups are generally stable under inert atmospheres but may hydrolyze in acidic/basic conditions. Conduct accelerated stability studies (40°C/75% RH for 4 weeks) to assess degradation .
- Storage : Store at –20°C in amber vials under argon. Desiccate using silica gel to prevent moisture absorption, which can lead to amine oxidation .
Advanced Research Questions
Q. How can researchers investigate the biological activity of this compound, particularly in enzyme inhibition or anticancer assays?
Methodological Answer:
- Target Identification : Use computational docking (e.g., AutoDock Vina) to predict binding to kinases or receptors, leveraging the pyrimidine scaffold’s affinity for ATP-binding pockets (e.g., as seen in for 5-lipoxygenase inhibition).
- In Vitro Assays :
- Enzyme Inhibition : Test IC₅₀ values against purified enzymes (e.g., tyrosine kinases) using fluorescence-based ADP-Glo™ assays.
- Antiproliferative Activity : Perform MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with 48–72 hr exposure. Compare results to structurally related compounds (e.g., pyrimidin-4-ones in showing IC₅₀ values of 10–50 µM).
- Mechanistic Studies : Use flow cytometry to assess apoptosis (Annexin V/PI staining) or Western blotting for caspase-3 activation .
Q. What strategies resolve contradictions in reported biological activities of similar pyrimidine derivatives?
Methodological Answer: Discrepancies often arise from variations in substituents or assay conditions. For example:
- Substituent Effects : The trifluoromethyl group enhances lipophilicity and metabolic stability compared to methyl or chloro analogs, potentially altering bioavailability (see for comparisons).
- Assay Optimization : Standardize protocols (e.g., cell passage number, serum concentration) to minimize variability. Validate findings across multiple cell lines, as done in for antitumor activity.
- Meta-Analysis : Compare data from patents (e.g., ’s spirocyclic pyrimidines) and journals to identify structure-activity relationships (SAR).
Q. How can researchers optimize the pharmacokinetic profile of this compound for in vivo studies?
Methodological Answer:
- Solubility Enhancement : Formulate with co-solvents (e.g., PEG-400) or cyclodextrins, guided by logP calculations (predicted ~2.5 for this compound).
- Metabolic Stability : Conduct microsomal assays (human liver microsomes, NADPH) to assess CYP450-mediated degradation. Introduce electron-withdrawing groups (e.g., trifluoromethyl) to slow metabolism, as shown in for similar pyrimidines.
- Pharmacokinetic Profiling : Administer IV/PO doses in rodents and measure plasma half-life using LC-MS/MS. Adjust dosing regimens based on AUC₀–24h and Cmax values.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
